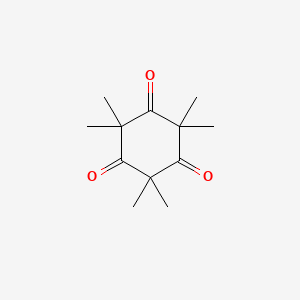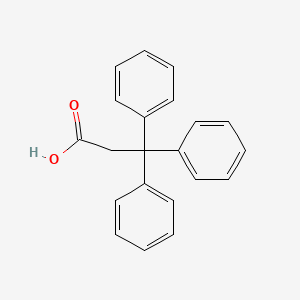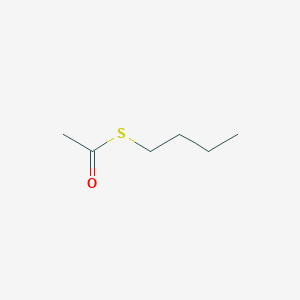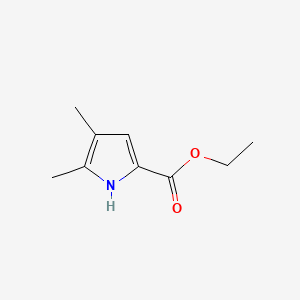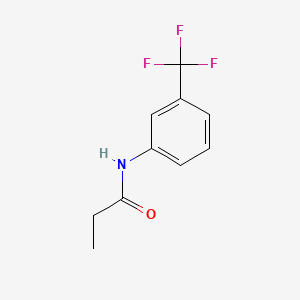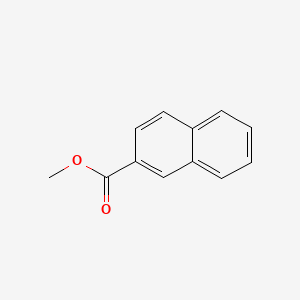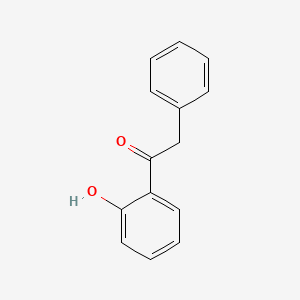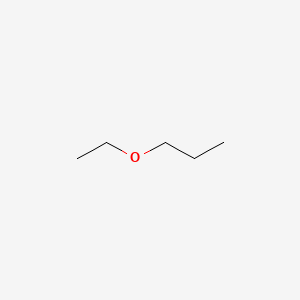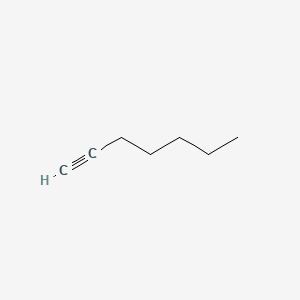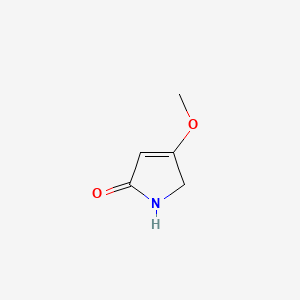
4-Methoxy-3-pyrrolin-2-one
Overview
Description
4-Methoxy-3-pyrrolin-2-one is a heterocyclic organic compound with the molecular formula C5H7NO2 It is a derivative of pyrrolinone, characterized by a methoxy group attached to the fourth carbon of the pyrrolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-pyrrolin-2-one typically involves the reaction of 4-methoxy-2-butanone with ammonia or primary amines under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the pyrrolinone ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously extracted. This method ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-pyrrolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound N-oxide.
Reduction: Reduction of the compound can yield 4-methoxy-3-pyrrolidin-2-one.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: this compound N-oxide.
Reduction: 4-Methoxy-3-pyrrolidin-2-one.
Substitution: Various substituted pyrrolinones depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-pyrrolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-pyrrolin-2-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
4-Methoxy-3-pyrrolin-2-one can be compared with other pyrrolinone derivatives such as:
4-Hydroxy-3-pyrrolin-2-one: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Methyl-3-pyrrolin-2-one: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased electron density on the ring, which can influence its reactivity and interactions with other molecules.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
3-methoxy-1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-8-4-2-5(7)6-3-4/h2H,3H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKQBYYDTLOLHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341673 | |
| Record name | 4-Methoxy-3-pyrrolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69778-83-2 | |
| Record name | 4-Methoxy-3-pyrrolin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10341673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-2,5-dihydro-1H-pyrrol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Methoxy-3-pyrrolin-2-one in organic synthesis?
A: this compound, also known as methyl tetramate, serves as a crucial building block for synthesizing various complex molecules, including natural products and pharmaceuticals. Its versatility stems from the presence of multiple reactive sites that can be selectively manipulated. For instance, it acts as a precursor in the synthesis of the Bcl inhibitor Obatoclax [], the marine alkaloid Lepadiformine [], and the enantiomer of Dysidin, a metabolite found in the marine sponge Dysidea herbacea [].
Q2: Can you elaborate on the role of this compound in the synthesis of Obatoclax?
A: Obatoclax, a potent anticancer agent, is synthesized through a three-step process starting with this compound []. The compound first undergoes a haloformylation reaction, followed by a Suzuki cross-coupling with an indole-2-boronic acid. Finally, an acid-mediated condensation with 2,4-dimethyl-1H-pyrrole completes the synthesis. This highlights the utility of this compound as a starting material for synthesizing complex drug molecules.
Q3: How is this compound employed in the synthesis of C-ring ester-functionalized prodigiosenes?
A: A key step in the synthesis of C-ring ester-functionalized prodigiosenes involves the condensation of alkyl 5-formyl-2,4-dimethylpyrrole-3-carboxylate and this compound []. This reaction, facilitated by a silylative Mukaiyama aldol strategy, leads to the formation of ester-functionalized dipyrrinone analogs, which are further processed to yield the target prodigiosenes. This optimized process allows for the multigram-scale production of these compounds.
Q4: What are the advantages of using this compound as a starting material in organic synthesis?
A4: The use of this compound as a starting material provides several advantages:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




